2,3-Dibromopyridine
Overview
Description
2,3-Dibromopyridine is a brominated derivative of pyridine, a basic heterocyclic organic compound. It is an important chemical used in various synthesis and research applications.
Synthesis Analysis
- Regioselective Suzuki Cross-Coupling Reactions : 2,4-Dibromopyridine, closely related to 2,3-Dibromopyridine, undergoes Suzuki cross-coupling reactions selectively at position 2 with alkenyl(aryl) boronic acids under palladium catalysis (Sicre, Alonso-Gómez, & Cid, 2006).
- Selective Synthesis : The selective synthesis of bromo and dibromo bipyridines, including methods relevant for dibromopyridine derivatives, has been reported (Romero & Ziessel, 1995).
Molecular Structure Analysis
- Crystal and Molecular Structures : The molecular structures of nitro derivatives of aminopyridines have been determined, providing insights into the structural characteristics of pyridine derivatives (Bryndal et al., 2012).
Chemical Reactions and Properties
- Reactivity of Halogen Atoms : The reactivity of halogen atoms in dihydroxypyridine, similar to dibromopyridine, has been studied, revealing insights into the chemical behavior of brominated pyridines (Hertog, Combe, & Kolder, 2010).
Physical Properties Analysis
- Structural Characterization : The preparation and structural characterization of compounds involving pyridine derivatives, including aminopyridine, provide information on the physical properties of these compounds (Goher & Mak, 1984).
Chemical Properties Analysis
- Electrochemistry and Spectroscopic Characterization : Studies on diferrocenylpyridine, which shares structural similarities with dibromopyridine, offer insights into the chemical properties, including electrochemistry and spectroscopic characteristics of pyridine derivatives (Wright, Shaffer, McAdam, & Crowley, 2012).
Scientific Research Applications
Synthesis of Bioactive Compounds : Bolliger, Oberholzer, and Frech (2011) discussed the synthesis of 2-aminopyridines from dibromopyridines, highlighting their significance in creating bioactive natural products and medicinal compounds (Bolliger, Oberholzer, & Frech, 2011).
Biological Sensing and Iron Complexes : Halcrow (2005) noted that compounds like 2,6-bis(pyrazolyl)pyridines, which can be related to dibromopyridines, have applications in biological sensing and iron complexes that exhibit unique spin-state transitions (Halcrow, 2005).
Bioactivity against Bacteria and Fungi : A study by Akram et al. (2020) showed that a novel derivative of 3,5-dibromopyridine exhibited promising bioactivity against bacteria and fungi (Akram et al., 2020).
Metal-Complexing Molecular Rods : Schwab, Fleischer, and Michl (2002) demonstrated the efficient synthesis of brominated bipyridines and bipyrimidines, useful in the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Proton Conducting Polypyridines : Takei et al. (2012) found that dibromopyridines with -(CH2)m-SO3Na groups could be converted into polypyridines with proton conducting properties and high oxidation stability (Takei et al., 2012).
Catalysis in Various Reactions : Winter, Newkome, and Schubert (2011) reported that terpyridines and their transition metal complexes, which can be derived from dibromopyridines, catalyze a wide range of reactions in fields like artificial photosynthesis and biochemical transformations (Winter, Newkome, & Schubert, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dibromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMHHOVQRSSRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355743 | |
Record name | 2,3-Dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopyridine | |
CAS RN |
13534-89-9 | |
Record name | 2,3-Dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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